molecular formula C13H12N4OS2 B2685283 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-83-8

4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2685283
CAS No.: 899975-83-8
M. Wt: 304.39
InChI Key: YJHAJICWZHYONH-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted with an ethyl group at the 4-position and a carboxamide linkage to a 6-methyl-1,3-benzothiazole moiety. The thiadiazole ring contributes to electron-deficient aromaticity, enhancing metabolic stability, while the benzothiazole group is known for its role in enzyme inhibition and antimicrobial activity . The ethyl substituent may modulate lipophilicity and bioavailability compared to methyl or bulkier groups.

Properties

IUPAC Name

4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-3-8-11(20-17-16-8)12(18)15-13-14-9-5-4-7(2)6-10(9)19-13/h4-6H,3H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAJICWZHYONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives.

    Introduction of Thiadiazole Ring: The thiadiazole ring is introduced through the reaction of the benzothiazole derivative with thiosemicarbazide under acidic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with ethyl chloroformate and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiadiazole rings.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole and Benzothiazole Moieties

Key analogues differ in substituents at the thiadiazole 4-position and benzothiazole 6-position. For example:

Compound Name Thiadiazole Substituent Benzothiazole Substituent Molecular Formula Molecular Weight (g/mol) Available Quantity
4-Ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide Ethyl 6-methyl C₁₂H₁₁N₄OS₂ 291.37 Not reported
4-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide Methyl 6-methyl C₁₂H₁₀N₄OS₂ 290.36 24 mg
4-Methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide Methyl 6-trifluoromethoxy C₁₂H₇F₃N₄O₂S₂ 360.33 7 mg

Key Observations :

  • Trifluoromethoxy substitution on benzothiazole (third entry) introduces electronegativity and steric bulk, which may improve target binding but reduce solubility .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Thiadiazole rings resist oxidative metabolism, while benzothiazoles may undergo hepatic glucuronidation. The ethyl group could slow CYP450-mediated degradation relative to methyl .
  • Solubility : The trifluoromethoxy analogue’s higher molecular weight and electronegativity may reduce aqueous solubility, necessitating formulation adjustments .

Biological Activity

4-Ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on available literature.

Chemical Structure

The compound's structure is characterized by the presence of a thiadiazole ring fused with a benzothiazole moiety, which is known to contribute to various biological activities. The chemical formula is C12H14N4S3C_{12}H_{14}N_{4}S_{3}.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide have demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
4-Ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamideMycobacterium tuberculosisTBD

Note: TBD indicates that specific data was not found in the reviewed literature.

Antitubercular Activity

Research has indicated that thiadiazole derivatives exhibit promising antitubercular activity. For example, a related compound showed an MIC value of 30.88 µM against Mycobacterium tuberculosis H37Rv strain . This suggests that the structural features present in 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide could enhance its efficacy against tuberculosis.

Enzyme Inhibition

Inhibition of carbonic anhydrase (CA) has been another area of focus for thiadiazole compounds. A study reported that certain derivatives exhibited high inhibition potential with IC50 values ranging from 1.545 µM to 1.784 µM against CA-II . This highlights the potential for 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide to act as an effective inhibitor in enzymatic pathways.

The proposed mechanisms by which thiadiazole derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways essential for bacterial survival.
  • Membrane Disruption : Certain derivatives can disrupt microbial membranes leading to cell death.
  • Interference with Nucleic Acid Synthesis : Some compounds may interfere with DNA or RNA synthesis in pathogens.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the benzothiazole and thiadiazole rings significantly influence biological activity. Substituents such as methyl or halogen groups at specific positions can enhance or diminish potency against various targets.

Table 2: Summary of SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
ParaMethylIncreased activity
MetaChlorineIncreased activity
OrthoBromineDecreased activity

Case Studies

A notable case study involved the synthesis and evaluation of several thiadiazole derivatives for their antitubercular properties. The study found that specific modifications led to compounds with improved efficacy against resistant strains of Mycobacterium tuberculosis . The findings support further exploration of structural modifications to enhance therapeutic profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst use : Triethylamine or iodine may facilitate cyclization, as seen in analogous thiadiazole syntheses .
  • Temperature control : Reflux conditions (80–100°C) are typical for coupling reactions involving benzothiazole and thiadiazole precursors .
  • Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to traditional heating, as demonstrated in related carboxamide syntheses .
    • Validation : Monitor reaction progress via TLC and characterize intermediates/purified products using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis .

Q. What experimental approaches are recommended to resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability, poor solubility, or off-target effects. Address these by:

  • Solubility assays : Use dynamic light scattering (DLS) or HPLC to assess solubility in physiological buffers .
  • Metabolic stability testing : Incubate the compound with liver microsomes or S9 fractions to identify metabolic hotspots .
  • In vivo pharmacokinetics : Pair LC-MS quantification of plasma/tissue concentrations with in vitro IC50_{50} values to correlate exposure and efficacy .
    • Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle-treated cohorts to isolate compound-specific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the ethyl and benzothiazole substituents in target binding?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like GSK-3β or cancer-related kinases. Focus on hydrogen bonding (thiadiazole N-atoms) and hydrophobic contacts (ethyl/benzothiazole groups) .
  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing ethyl with propyl or benzothiazole with oxazole) and test inhibitory activity .
  • Mutagenesis validation : If the target enzyme is known, introduce point mutations (e.g., Ala substitutions) in predicted binding residues to confirm docking results .

Q. What mechanistic insights can be gained from studying the cyclization steps in the synthesis of this compound?

  • Methodological Answer : Cyclization often involves elimination of sulfur (S8_8) or other small molecules. To probe mechanisms:

  • Intermediate trapping : Use low-temperature NMR to isolate and characterize intermediates (e.g., thioamide precursors) .
  • Isotopic labeling : Introduce 15N^{15}N- or 13C^{13}C-labels in starting materials to track atom migration during cyclization .
  • Computational modeling : Apply density functional theory (DFT) to map energy barriers for proposed reaction pathways .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) for intermediates in the synthesis pathway?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • X-ray crystallography : Resolve ambiguous structures by crystallizing key intermediates .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in intermediates .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing SAR datasets with high variability?

  • Methodological Answer :

  • Multivariate analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Bayesian models : Use probabilistic frameworks to account for uncertainty in bioactivity measurements .
  • Outlier detection : Employ Grubbs’ test or robust regression to identify and exclude anomalous data points .

Q. How should researchers design assays to evaluate the compound’s activity in complex biological models (e.g., 3D tumor spheroids)?

  • Methodological Answer :

  • Spheroid formation : Use low-adhesion plates and extracellular matrix (ECM) supplements to generate uniform spheroids .
  • Dose-response profiling : Test the compound at logarithmic concentrations (1 nM–100 µM) over 72–96 hours, measuring viability via ATP-based assays .
  • Imaging analysis : Apply confocal microscopy to assess penetration depth and spatial distribution of apoptosis markers (e.g., caspase-3 activation) .

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